![molecular formula C20H17N3O3S B2588211 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide CAS No. 872695-49-3](/img/structure/B2588211.png)
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Molecular Structure Analysis
The molecular structure of this compound is complex, with a benzodioxol group attached to a pyridazin ring, which is further connected to a sulfanyl group and a benzylacetamide group . The InChI code for a similar compound is1S/C11H8N2O3/c14-11-4-2-8 (12-13-11)7-1-3-9-10 (5-7)16-6-15-9/h1-5H,6H2, (H,13,14) . Physical And Chemical Properties Analysis
The compound has a molecular weight of 216.2 . It is a solid at room temperature . More specific physical and chemical properties are not available in the current resources.Scientific Research Applications
Antimicrobial and Antitubercular Activity
- Antimicrobial and Antitubercular Applications: A study detailed the synthesis of novel compounds with a structure related to 2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide. These compounds were tested for antimicrobial and antitubercular activities, showcasing a range of activity against standard strains. Certain compounds displayed excellent docking scores with amino acids in antitubercular receptors, indicating potential in treating tuberculosis (Fathima et al., 2021).
Enzyme Inhibition
- Enzyme Inhibitory Properties: Research focused on enzyme inhibitory potential of new sulfonamides, structurally similar to the compound , revealed significant inhibitory activity against enzymes like α-glucosidase and acetylcholinesterase. This suggests potential applications in the treatment of diseases related to enzyme dysfunction (Abbasi et al., 2019).
Crystal Structure Analysis
- Crystallographic Studies: The crystal structures of related compounds have been analyzed, providing insights into their molecular conformations. Such studies are crucial for understanding how these compounds interact at the molecular level, which is essential for drug design and development (Subasri et al., 2016).
Corrosion Inhibition
- Corrosion Inhibition: Studies on pyridazine derivatives, closely related to the specified compound, have demonstrated their effectiveness as corrosion inhibitors. This suggests potential applications in industrial settings for protecting metals against corrosion (Mashuga et al., 2017).
Anticancer Activity
- Potential Anticancer Applications: Some related compounds have been synthesized and tested as potential antitumor agents. While specific findings vary, this line of research indicates a potential avenue for the development of new anticancer drugs (Gangjee et al., 2007).
Synthesis and Characterization
- Chemical Synthesis and Characterization: The synthesis and characterization of related compounds have been thoroughly documented. This information is vital for replicating and modifying these compounds for various scientific applications (Arshad, 2020).
Properties
IUPAC Name |
2-[6-(1,3-benzodioxol-5-yl)pyridazin-3-yl]sulfanyl-N-benzylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3S/c24-19(21-11-14-4-2-1-3-5-14)12-27-20-9-7-16(22-23-20)15-6-8-17-18(10-15)26-13-25-17/h1-10H,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLBMCJFYUFNQCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NN=C(C=C3)SCC(=O)NCC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((2-(2,5-dimethylphenyl)-2-oxoethyl)thio)-3-(4-methoxybenzyl)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2588129.png)
![4-Methyl-2-azabicyclo[2.2.1]heptane-1-carboxylic acid;hydrochloride](/img/structure/B2588130.png)

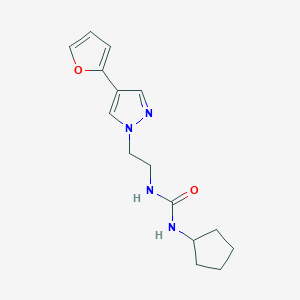
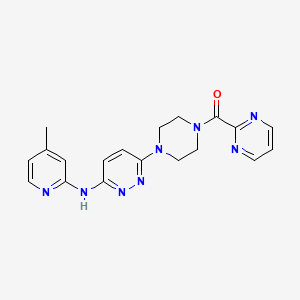
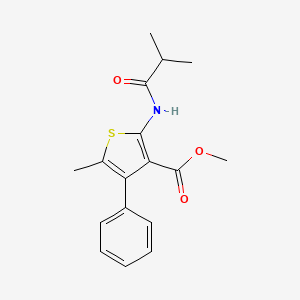
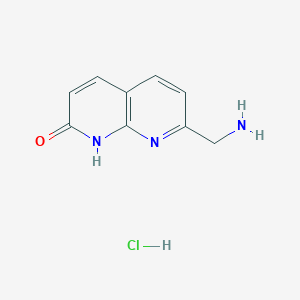
![4-[(Quinolin-8-yloxy)methyl]benzohydrazide](/img/structure/B2588142.png)
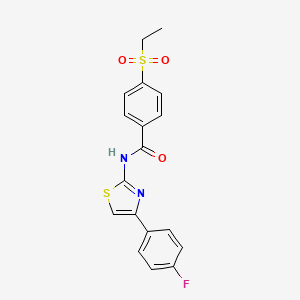
![1-(3,4-dichlorophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2588146.png)
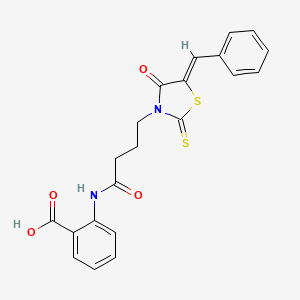
![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(2-chlorophenyl)oxalamide](/img/structure/B2588150.png)

